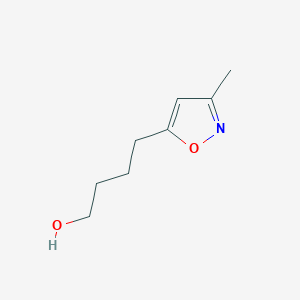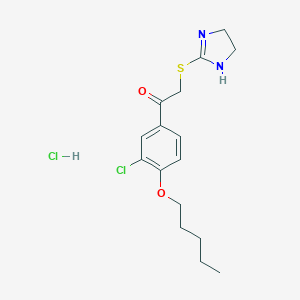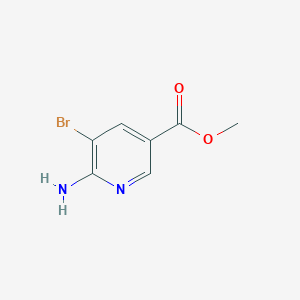![molecular formula C46H46O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) CAS No. 172418-32-5](/img/structure/B70964.png)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
Descripción general
Descripción
“trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)” is also known as Herrmann’s catalyst . It is a useful catalyst for C-C and C-N cross-coupling reactions . The empirical formula is C46H46O4P2Pd2 .
Molecular Structure Analysis
The molecular formula of this compound is C46H46O4P2Pd2 . It contains two palladium atoms, each of which is coordinated to an acetate group and a phosphine ligand .Chemical Reactions Analysis
This compound is a catalyst for various types of cross-coupling reactions, including the Heck, Suzuki, and other reactions . These reactions are used to form carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 937.64 g/mol . It is a solid at room temperature . The melting point is 230°C .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
This compound is a useful catalyst for C-C and C-N cross-coupling reactions . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst.
Buchwald-Hartwig Cross Coupling Reaction
The Buchwald-Hartwig Cross Coupling Reaction is a type of cross-coupling reaction, which is facilitated by this compound . This reaction is used to form carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can also be catalyzed by this compound . The reaction is used in organic chemistry to synthesize complex structures from simpler ones.
Hiyama Coupling
Hiyama Coupling, a cross-coupling reaction used to create carbon-carbon bonds, can be catalyzed by this compound . This reaction is often used in the synthesis of biologically active compounds, including pharmaceuticals.
Negishi Coupling
This compound can also catalyze the Negishi Coupling, another cross-coupling reaction used to form carbon-carbon bonds . This reaction is used in organic synthesis to form complex carbon structures.
Sonogashira Coupling
Sonogashira Coupling, a cross-coupling reaction used to create carbon-carbon bonds between an aryl or vinyl halide and an alkyne, can be catalyzed by this compound . This reaction is used in the synthesis of larger organic compounds.
Stille Coupling
Stille Coupling, a cross-coupling reaction used to form carbon-carbon bonds, can be catalyzed by this compound . This reaction is used in the synthesis of a wide range of organic compounds.
Suzuki-Miyaura Coupling
Lastly, this compound can catalyze the Suzuki-Miyaura Coupling, a cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, particularly in the synthesis of biologically active compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;(2-methanidylphenyl)-bis(2-methylphenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGJFGJEXBXEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O4P2Pd2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















